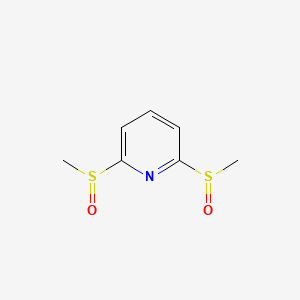

2,6-Bis(methylsulfinyl)pyridine

Beschreibung

2,6-Bis(methylsulfinyl)pyridine is a pyridine derivative featuring sulfinyl (-S(O)CH₃) groups at the 2 and 6 positions. Sulfinyl groups are polar, moderately electron-withdrawing, and capable of hydrogen bonding, which may enhance solubility and influence coordination chemistry. Below, we compare its hypothetical properties with structurally similar compounds from the literature.

Eigenschaften

CAS-Nummer |

80710-22-1 |

|---|---|

Molekularformel |

C7H9NO2S2 |

Molekulargewicht |

203.3 g/mol |

IUPAC-Name |

2,6-bis(methylsulfinyl)pyridine |

InChI |

InChI=1S/C7H9NO2S2/c1-11(9)6-4-3-5-7(8-6)12(2)10/h3-5H,1-2H3 |

InChI-Schlüssel |

ZKTCTWPPXRRYPD-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)C1=NC(=CC=C1)S(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(methylsulfinyl)pyridine typically involves the oxidation of 2,6-bis(methylthio)pyridine. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for 2,6-Bis(methylsulfinyl)pyridine are not widely documented, the general approach involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process may include continuous flow reactors to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Bis(methylsulfinyl)pyridine undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the methylsulfinyl groups to methylsulfonyl groups.

Reduction: Reduction reactions can revert the methylsulfinyl groups back to methylthio groups.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the 3 and 5 positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in acetic acid.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.

Major Products Formed

Oxidation: 2,6-Bis(methylsulfonyl)pyridine.

Reduction: 2,6-Bis(methylthio)pyridine.

Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

2,6-Bis(methylsulfinyl)pyridine has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis

Wirkmechanismus

The mechanism of action of 2,6-Bis(methylsulfinyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

2,6-Bis(1-Azaazulen-2-yl)pyridine

- Structure : Aromatic azaazulenyl groups at 2,6-positions.

- Properties: Exhibits strong fluorescence in acidic media (quantum yield increases significantly in H₂SO₄) . Basicity determined via pH-dependent absorption spectra in 50% aqueous ethanol, with pKₐ values inferred from titration curves .

- Applications: Potential use in optoelectronic materials due to tunable emission behavior .

2,6-Bis(1,3-oxazolin-2-yl)pyridine (Py-box)

- Structure : Oxazoline rings at 2,6-positions.

- Properties: Melting point: 160.6°C . Used as a ligand for transition metals (e.g., Co, Re, Pt, Pd) in catalysis . Structural characterization via X-ray diffraction reveals non-planar geometry, influencing metal coordination .

- Applications: Active in ethylene polymerization and copolymerization with norbornene .

2,6-Bis(diphenylphosphino)pyridine

- Structure: Bulky diphenylphosphino (-PPh₂) substituents.

- Properties: Average molecular mass: 447.458 g/mol . Strong σ-donor and π-acceptor capabilities, ideal for forming stable metal complexes .

- Applications : Widely used in coordination chemistry for synthesizing catalysts in cross-coupling reactions .

2,6-Bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine (C4-BPP)

- Structure : Pyrazole rings with tert-butyl groups.

- Properties :

- Applications : Separation of An(III)/Ln(III) in nuclear waste treatment .

2,6-Bis(1H-imidazol-2-yl)pyridine

- Structure : Imidazole rings at 2,6-positions.

- Properties :

- Applications : Molecular switches and magnetic materials .

Data Tables

Table 1: Substituent Effects on Pyridine Derivatives

Table 2: Thermal and Spectral Properties

Key Research Findings

- Electronic Effects : Electron-withdrawing substituents (e.g., sulfinyl, oxazoline) enhance ligand field strength and redox activity, while bulky groups (e.g., tert-butyl) improve selectivity in metal extraction .

- Steric Hindrance: Non-planar substituents (e.g., oxazoline) reduce metal coordination flexibility but increase catalytic specificity .

- Acid-Base Behavior : Protonation of azaazulenyl groups drastically alters emission properties, suggesting pH-responsive applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.